molecular formula C11H16BrN3 B12227341 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane

1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane

Cat. No.: B12227341
M. Wt: 270.17 g/mol
InChI Key: QIIGNPWSWUCQFO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a brominated methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-bromo-4-methylpyridine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diazepane, followed by nucleophilic substitution with the brominated pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine moiety can engage in halogen bonding, while the diazepane ring can provide conformational flexibility, allowing the compound to fit into diverse binding sites .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methylpyridin-2-yl)-1-methylhydrazine
  • 1-(3-Bromo-4-methylpyridin-2-yl)hydrazine
  • 3-Bromo-4-methylpyridine

Uniqueness: 1-(3-Bromo-4-methylpyridin-2-yl)-1,4-diazepane is unique due to the presence of both a diazepane ring and a brominated methylpyridine moiety. This combination provides a distinct set of chemical properties, making it versatile for various applications. The diazepane ring offers conformational flexibility, while the brominated pyridine enhances reactivity and potential for further functionalization .

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

1-(3-bromo-4-methylpyridin-2-yl)-1,4-diazepane

InChI

InChI=1S/C11H16BrN3/c1-9-3-5-14-11(10(9)12)15-7-2-4-13-6-8-15/h3,5,13H,2,4,6-8H2,1H3

InChI Key

QIIGNPWSWUCQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCCNCC2)Br

Origin of Product

United States

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